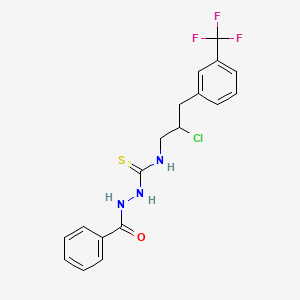
2-benzoyl-N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzoyl-N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C18H17ClF3N3OS and its molecular weight is 415.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-benzoyl-N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)hydrazinecarbothioamide is a synthetic compound belonging to the class of hydrazinecarbothioamides. This compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. Its unique structural features, including a benzoyl group and trifluoromethyl substitution, enhance its potential biological efficacy.
Chemical Structure and Synthesis
The molecular structure of the compound is characterized by the following components:
- Benzoyl group
- Chlorinated propyl chain
- Trifluoromethyl-substituted phenyl group
- Hydrazine and thiourea functional groups
The synthesis typically involves multi-step reactions, which may include hydrazone formation and Mannich reactions, allowing for further derivatization to enhance biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens.
- Enzyme Inhibition : It shows promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating moderate inhibition .
- Anticancer Properties : The compound is under investigation for its potential in cancer therapy, particularly due to the presence of hydrazine and thiourea moieties that are known to exhibit anticancer activity.
Enzyme Inhibition Studies
A study on related hydrazine derivatives demonstrated their ability to inhibit AChE and BuChE. The most potent derivatives exhibited IC50 values ranging from 27.04 µM to 106.75 µM for AChE and 58.01 µM to 277.48 µM for BuChE. Notably, some compounds showed lower IC50 values than rivastigmine, a clinically used drug for Alzheimer's disease .
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Rivastigmine | 38.4 | - |
| Compound A | 27.04 | 58.01 |
| Compound B | 106.75 | 277.48 |
Antimicrobial Activity
The compound has been evaluated against Mycobacterium tuberculosis and other nontuberculous mycobacteria, showing varying degrees of antimicrobial activity. The minimum inhibitory concentrations (MICs) were found to be around 62.5 µM for some derivatives, indicating mild activity but warranting further exploration .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through:
- Non-covalent interactions with enzyme active sites.
- Induction of apoptosis in cancer cells via pathways influenced by its structural components.
特性
IUPAC Name |
1-benzamido-3-[2-chloro-3-[3-(trifluoromethyl)phenyl]propyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3OS/c19-15(10-12-5-4-8-14(9-12)18(20,21)22)11-23-17(27)25-24-16(26)13-6-2-1-3-7-13/h1-9,15H,10-11H2,(H,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJGSUNPTYQLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=S)NCC(CC2=CC(=CC=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














